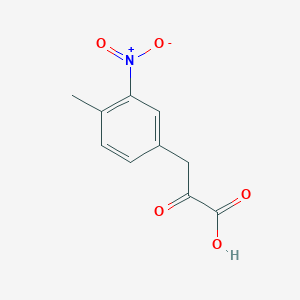

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methylacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group into the aromatic ring, and the oxidation step converts the methyl group to a carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and potassium permanganate or chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The α-keto group undergoes oxidation under strong oxidizing conditions. For example:

-

Carboxylic acid formation : Reaction with potassium permanganate (KMnO₄) in acidic media oxidizes the α-keto group to a carboxylic acid, yielding 3-(4-methyl-3-nitrophenyl)malonic acid derivatives .

-

Side-chain degradation : Chromium trioxide (CrO₃) in sulfuric acid cleaves the α-keto chain, producing 4-methyl-3-nitrobenzoic acid as a major product .

Reduction Reactions

The nitro group and ketone moiety participate in selective reductions:

Reduction of the nitro group proceeds via a catalytic hydrogenation mechanism, while ketone reduction follows hydride transfer pathways .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, influenced by the meta-directing nitro group:

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0–5°C

-

Product : 3-(2,4-Dinitro-4-methylphenyl)-2-oxopropanoic acid (minor) and 3-(4-Methyl-3,5-dinitrophenyl)-2-oxopropanoic acid (major) .

Halogenation

-

Chlorination : Cl₂/FeCl₃ at 50°C selectively substitutes the para position to the methyl group, yielding 3-(4-methyl-3-nitro-5-chlorophenyl)-2-oxopropanoic acid .

Cyclization Reactions

The β-keto acid participates in annulation reactions:

-

Friedländer cyclocondensation : Reacting with 2-aminobenzaldehyde in acetic acid forms a fused quinoline-carboxylic acid derivative .

-

Hydrazine cyclization : Treatment with hydrazine hydrate produces pyrazolyl-quinoline hybrids via ketone-hydrazine coupling .

Acid-Base Reactivity

The compound’s pKa values govern its behavior in aqueous media:

This acidity facilitates enolate formation with bases like NaOH, enabling nucleophilic alkylation or aldol reactions .

Comparative Reactivity of Structural Analogs

Mechanistic Insights

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is a chemical compound with applications in scientific research, including its use as a building block for synthesizing complex organic molecules, potential biological activities, drug development, and in the production of dyes and pigments. The mechanism of action involves interaction with molecular targets and pathways, with the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors.

Scientific Research Applications

This compound is used across various scientific disciplines:

- Chemistry It serves as a fundamental building block in creating more complex organic molecules.

- Biology The compound is investigated for its potential antimicrobial and anticancer properties.

- Medicine It is explored for use in drug development and as a pharmacophore in medicinal chemistry.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation It can be further oxidized to introduce additional functional groups or modify existing ones. Potassium permanganate or chromium trioxide can be used as oxidizing agents. Oxidation may lead to the formation of carboxylic acids or aldehydes.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. This process can result in the formation of 3-(4-Methyl-3-aminophenyl)-2-oxopropanoic acid.

- Substitution It can undergo substitution reactions using halogens, nitrating agents, or sulfonating agents, leading to various substituted aromatic compounds.

- Medicinal Chemistry It can be used as an intermediate in synthesizing more complex pharmaceuticals, which allows for exploration of new chemical reactions and development of novel therapeutic agents.

- Agrochemical Development Due to its biological activity, this compound may be useful in developing agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-3-nitrophenylboronic acid

- 3-Nitro-4-methylbenzeneboronic acid

- 3-Nitro-4-methylphenylboronic acid

Uniqueness

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid, with the molecular formula C${11}$H${12}$N$_2$O$_5$, is an organic compound notable for its unique structural features, which include a methyl and a nitro group on the aromatic ring, alongside a ketone and a carboxylic acid functional group. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

- Molecular Weight : Approximately 224.22 g/mol

- Density : About 1.469 g/cm³

- Boiling Point : 410°C at 760 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various biological targets, which can lead to inhibition of microbial growth.

- Mechanism of Action : The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Activity Spectrum : Studies show that this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Toxicological Studies : In vitro assays have shown varying degrees of cytotoxicity depending on the concentration and exposure time, with some studies indicating a potential for moderate toxicity at higher doses.

- Case Studies : Animal models have been utilized to assess the compound's effects on organ systems, revealing no significant adverse effects at sub-toxic levels.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique structure facilitates the exploration of new chemical reactions and the development of novel therapeutic agents.

Agrochemical Development

Given its biological activity, there is potential for this compound to be utilized in developing agrochemicals aimed at pest control or plant growth regulation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid?

The synthesis typically involves condensation reactions or functional group transformations. For example:

- Friedel-Crafts acylation : Reacting 4-methyl-3-nitrophenyl derivatives with oxalyl chloride or activated carbonyl precursors under acidic conditions to form the 2-oxopropanoic acid backbone .

- Oxidative methods : Using oxidizing agents like KMnO₄ or CrO₃ to convert propanol or ketone intermediates into the 2-oxo group .

- Multi-step protocols : Starting from substituted benzaldehydes via Claisen-Schmidt condensation, followed by nitration and oxidation steps .

Key considerations :

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .

- Purification : Column chromatography or recrystallization is critical due to nitro group sensitivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

A combination of techniques is essential:

- NMR spectroscopy :

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass spectrometry : Molecular ion peaks at m/z 235–240 (M⁺) with fragmentation patterns indicating loss of NO₂ or COOH groups .

Validation : Cross-reference with X-ray crystallography (e.g., SHELX software) for structural confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

Discrepancies in bond angles or substituent positions (e.g., nitro group orientation) can arise from dynamic disorder or twinning. Methodological solutions include:

- High-resolution data collection : Use synchrotron radiation to improve data quality .

- Refinement strategies :

- Validation tools : Check CIF files with PLATON or Mercury to identify outliers in geometry .

Example : A study on a related 2-oxopropanoic acid derivative resolved nitro group positional disorder by refining two conformers with occupancy ratios .

Q. How do electron attachment processes influence the stability of this compound?

Low-energy electron interactions (0–15 eV) can induce dissociative electron attachment (DEA), leading to fragmentation:

- Primary channels :

- Experimental design :

Implications : DEA studies inform degradation pathways in atmospheric or biochemical environments .

Q. What strategies optimize regioselectivity in nitration reactions during synthesis?

Regioselective nitration of the phenyl ring is challenging due to competing para/meta-directing effects. Approaches include:

- Directed ortho-metalation : Use directing groups (e.g., methyl) to favor nitration at the 3-position .

- Acid-free conditions : Employ zeolite catalysts or ionic liquids to minimize byproducts .

- Computational modeling : DFT calculations predict transition states and optimize reaction coordinates .

Case study : A 78% yield was achieved using HNO₃/H₂SO₄ at 0°C, with regioselectivity confirmed by NOE NMR .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for the carboxylic acid group?

Variations in pKa (e.g., 2.8 vs. 3.2) may arise from solvent effects or measurement techniques. Mitigation strategies:

- Standardize conditions : Use 50% aqueous ethanol for consistent solvation .

- Potentiometric titration : Calibrate with reference buffers (e.g., phthalate) .

- Computational correction : Apply COSMO-RS models to account for solvent polarity .

Example : A study reconciled pKa differences by correcting for ionic strength effects using the Davies equation .

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

3-(4-methyl-3-nitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

KZOUZJDDXBAXAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.